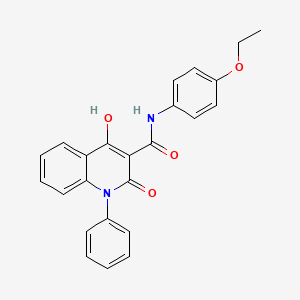
N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a derivative of the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class, which is known for its biological and synthetic versatility. These compounds have been associated with various pharmacological activities, including antibacterial and antiviral properties . The presence of a carboxamide unit connected to carbon C-3 of the 4-oxoquinoline core is a common feature that has been linked to these activities.
Synthesis Analysis
The synthesis of related 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures has been achieved through methods such as benzylic lithiation of N-methyl-3,4-dimethoxy-2-(4'-methoxybenzyl)benzamide, mediated by niobium pentachloride under mild conditions . Additionally, the synthesis of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives has been described using a route involving phthalic anhydride aminolysis, esterification with diazomethane, and heterocyclization by alkoxide-induced Dieckmann condensation . Another method for synthesizing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids esters employs monoethyl malonate as an acylating agent in the presence of N,N'-dicyclohexylcarbodiimide .
Molecular Structure Analysis
The molecular structure of related compounds has been studied through various methods, including crystallography. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, which belongs to the monoclinic system . This type of analysis is crucial for understanding the conformation and potential interactions of the compound in biological systems.
Chemical Reactions Analysis
The N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been studied, showing regioselective ethylation at the nitrogen of the oxoquinoline group. Density Functional Theory (DFT) methods were employed to investigate the reaction paths and acid/base behavior of this reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the analgesic activity of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide was found to vary significantly with different samples, which was attributed to changes in the crystalline structure. This highlights the importance of polymorphism in the physical properties and biological activity of these compounds .
Applications De Recherche Scientifique
Antimicrobial Applications
A study highlighted the antimicrobial potential of quinoline derivatives, demonstrating that these compounds exhibit significant in vitro antibacterial and antifungal activities against a variety of pathogens, including Escherichia coli and Staphylococcus aureus, among others. The research underlines the significance of quinoline structures in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer and Fluorescent Agent Applications
Quinoline derivatives have also been explored for their anticancer properties and fluorescence, offering potential as therapeutic agents and in diagnostic applications. One study synthesized hydroxyquinolinone derivatives and tested their cytotoxic activity against cancer and non-malignant cell lines, revealing promising data for both therapeutic and diagnostic purposes (Funk et al., 2015).
Chemical Synthesis and Mechanism Studies
Research into the synthesis mechanisms of quinoline derivatives provides insights into their chemical behaviors and reactions. For instance, the hydrolytic opening of the quinazoline ring in certain derivatives indicates a route for chemical modifications and understanding the stability of these compounds under different conditions (Shemchuk et al., 2010).
Drug Resistance and Efflux Transporter Studies
Some quinoline derivatives have been evaluated for their ability to reverse multidrug resistance (MDR), acting as potent inhibitors of efflux transporters like P-glycoprotein. This application is crucial in addressing chemotherapy resistance, a significant challenge in cancer treatment (Hyafil et al., 1993).
Drug Development and Pharmacological Applications
Quinoline carboxamide derivatives have been investigated for various pharmacological activities, including as CFTR potentiators for treating cystic fibrosis, showcasing the versatility of this chemical structure in contributing to new therapeutic approaches (Hadida et al., 2014).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-2-30-18-14-12-16(13-15-18)25-23(28)21-22(27)19-10-6-7-11-20(19)26(24(21)29)17-8-4-3-5-9-17/h3-15,27H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXAWWDHPVIVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine](/img/structure/B2522450.png)
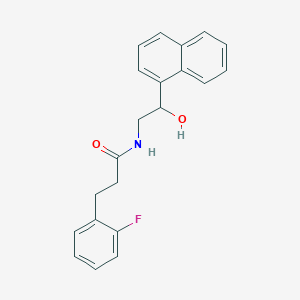
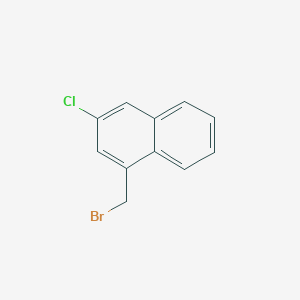
![7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2522455.png)
![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B2522456.png)
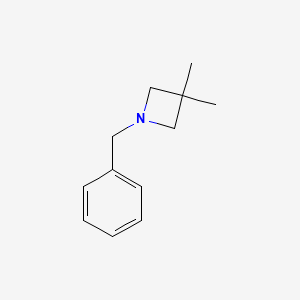
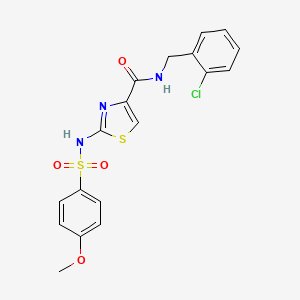
![7-[(E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2522462.png)

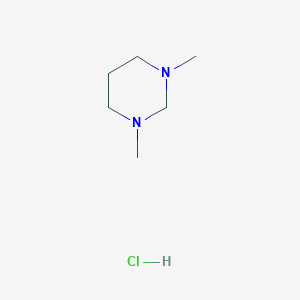
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate](/img/structure/B2522469.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2522472.png)
